N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a heterocyclic sulfonamide derivative characterized by a thiazolo[5,4-b]pyridine core linked to a phenyl group substituted with a methanesulfonamide moiety. Its structural complexity, combining a bicyclic thiazolopyridine system with a sulfonamide group, positions it as a promising candidate for therapeutic development, particularly in oncology and metabolic disorders .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-5-2-4-9(8-10)12-15-11-6-3-7-14-13(11)19-12/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKMNQAMQRZJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route involves the preparation of thiazolo[5,4-b]pyridine derivatives through a series of reactions including cyclization, sulfonation, and coupling reactions . The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dimethyl sulfoxide (DMSO) and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and blocking its activity . This inhibition can lead to the modulation of various signaling pathways involved in cell growth, survival, and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Compounds sharing the thiazolo[5,4-b]pyridine core but differing in substituents include:
- 2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide : Introduces a fluorine atom on the benzene ring, which may improve metabolic stability and binding affinity through electronic effects .
- 3-Methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide : Substitutes methanesulfonamide with a methoxybenzamide group, likely influencing sirtuin modulation activity .
Table 1: Structural Analogs and Key Modifications
Sulfonamide Group Variations
Pharmacokinetic and Physicochemical Properties
- Solubility : Methanesulfonamide’s polar nature may improve aqueous solubility compared to ethanesulfonamide or benzamide derivatives .
Table 3: Physicochemical Comparison
| Compound Name | Molecular Weight | logP (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~350 g/mol | 2.5 | Moderate |
| N-(3-(thiazolo[...]phenyl)ethanesulfonamide | ~366 g/mol | 3.0 | Low |
| 2-Fluoro-N-(4-(thiazolo[...]phenyl)benzenesulfonamide | ~420 g/mol | 3.2 | Low |
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a compound of significant interest due to its biological activity, particularly its inhibitory effects on phosphoinositide 3-kinases (PI3K). This article synthesizes recent findings from various studies, highlighting the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The compound was synthesized through a multi-step process involving the transformation of commercially available precursors. The synthetic route typically includes the following steps:
- Starting Material : 2,4-dichloro-3-nitropyridine is reacted with morpholine to form a pyridine derivative.
- Cyclization : The nitro group is reduced and cyclized to yield the thiazolo[5,4-b]pyridine core.
- Final Modification : The final sulfonamide group is introduced to complete the synthesis of the target compound.
This approach has been characterized by high yields and straightforward methodology, making it accessible for further modifications and analog synthesis .
Inhibitory Effects on PI3K
This compound exhibits potent inhibitory activity against various isoforms of PI3K, which are critical in cell signaling pathways associated with cancer and other diseases. The compound's IC50 values indicate its efficacy:
| Compound | PI3K Isoform | IC50 (nM) |
|---|---|---|
| This compound | PI3Kα | 3.6 |
| This compound | PI3Kγ | 8.0 |
| This compound | PI3Kδ | 4.6 |
| This compound | PI3Kβ | 53 |
The data indicates that the compound is particularly effective against PI3Kα and exhibits selectivity towards other isoforms . The sulfonamide functionality plays a critical role in enhancing its inhibitory potency.
Structure-Activity Relationships (SAR)
The SAR studies reveal that specific structural components significantly influence the biological activity of the compound:
- Sulfonamide Group : Essential for maintaining high inhibitory activity.
- Pyridyl Moiety : A necessary component; replacing it with a phenyl group drastically reduces activity (IC50 increases to 501 nM).
- Electron Deficiency : The presence of electron-withdrawing groups enhances interaction with the active site of PI3K, particularly with key residues like Lys802 .
Case Studies and Applications
Recent studies have explored the potential therapeutic applications of this compound in oncology:
- Cancer Cell Lines : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics.
- Mechanism of Action : It induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and programmed cell death pathways .
Q & A
What synthetic strategies are optimal for preparing N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling for thiazolo[5,4-b]pyridine scaffold formation. For example, PdCl₂(dppf) catalysts and microwave-assisted amination (e.g., methanamine at 150°C) improve reaction efficiency . Reverse-phase HPLC purification is critical for isolating the final product with >95% purity . Analytical techniques like NMR and HRMS validate structural integrity and confirm the absence of regioisomeric byproducts .
How is the compound characterized structurally, and what analytical methods are essential?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are mandatory for confirming molecular structure and substituent positions. For instance, HRMS resolves the molecular ion peak ([M+H]⁺) to validate the sulfonamide moiety and thiazolo-pyridine core . X-ray crystallography (if applicable) provides absolute configuration details, as seen in related methanesulfonamide derivatives .
What are the primary biological targets of this compound, and how are they identified?
The compound exhibits polypharmacology:
- PI3Kα Inhibition : Sulfonamide derivatives show nanomolar IC₅₀ values (e.g., 3.6 nM for compound 19a) via radiometric kinase assays .
- Sirtuin Modulation : Analogous benzamide-thiazolo[5,4-b]pyridine hybrids regulate chromatin remodeling and DNA repair pathways .
- c-KIT Targeting : Thiazolo[5,4-b]pyridine derivatives overcome imatinib resistance in kinase assays, with IC₅₀ values in the µM range .
Target prioritization requires comparative enzymatic profiling and cellular pathway analysis.
How do sulfonamide substituents influence structure-activity relationships (SAR) in kinase inhibition?
The sulfonamide group is critical for PI3Kα binding. For example:
- 3-Trifluoromethylphenyl substituents enhance hydrophobic pocket interactions (IC₅₀ = 9.87 µM for c-KIT) .
- Chlorophenyl or thiophene sulfonamides improve isoform selectivity (e.g., PI3Kα vs. PI3Kβ) .
Replacing sulfonamide with urea or methylene-linked groups reduces activity, highlighting its role in hydrogen bonding .
How can selectivity across kinase isoforms (e.g., PI3Kα vs. PI3Kγ/δ) be optimized?
Enzymatic selectivity screens using recombinant kinases are essential. Compound 19a in shows 10-fold selectivity for PI3Kα over PI3Kβ, attributed to steric clashes in the β isoform’s active site . Docking studies (e.g., AutoDock Vina) guide residue-specific modifications, such as adjusting sulfonamide bulkiness or introducing polar groups .
How should contradictory target engagement data (e.g., sirtuin vs. kinase activity) be resolved?
Contradictions arise from assay conditions (e.g., cellular vs. enzymatic) or off-target effects. To resolve:
- Conduct competitive binding assays (e.g., SPR) to quantify affinity for sirtuins vs. kinases.
- Use gene knockout models (e.g., CRISPR-Cas9) to validate target-specific phenotypes .
What strategies are effective in overcoming resistance to kinase inhibitors like c-KIT?
Structural analogs of this compound can address resistance via:
- Hydrophobic pocket optimization (e.g., 3-trifluoromethylphenyl in 6h) to evade steric hindrance from mutant c-KIT .
- Covalent modification of cysteine residues near the ATP-binding site, as seen in CDK7 inhibitors .
How are molecular docking studies designed to predict binding modes with PI3Kα or c-KIT?
Docking workflows include:
- Protein Preparation : Retrieve kinase structures from PDB (e.g., 6JG for thiazolo-pyridine complexes) .
- Ligand Parameterization : Assign partial charges and torsional constraints to the sulfonamide group.
- Pocket Analysis : Identify key interactions (e.g., hydrogen bonds with Val851 in c-KIT) . MD simulations refine binding stability predictions .
What challenges arise in synthesizing regioisomerically pure thiazolo[5,4-b]pyridine cores?
Regioisomerism during cyclization (e.g., thiazolo[5,4-b] vs. [4,5-b] pyridines) is mitigated by:
- Lewis acid catalysts (e.g., ZnCl₂) to direct ring closure .
- HPLC-MS monitoring of intermediates to isolate desired isomers .
Which biochemical assays are most reliable for determining IC₅₀ values in kinase studies?
- Radiometric Assays : Measure ³³P-ATP incorporation into substrates (e.g., PI3Kα lipid kinase assay) .
- Fluorescence Polarization : Track competitive displacement of fluorescent probes (e.g., FITC-ATP analogs) .
- Cellular IC₅₀ : Use proliferation assays (e.g., MTT) in cancer lines with target overexpression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
